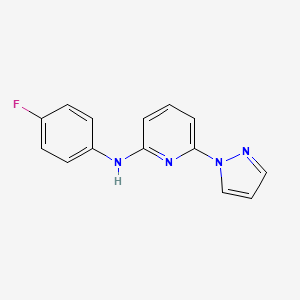
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- is an aromatic compound with the molecular formula C11H7ClO3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both a carboxylic acid and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- typically involves the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The hydroxylation step can be carried out using a strong base like sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for maximizing yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
- Quinone derivatives from oxidation.
- Alcohol derivatives from reduction.
- Substituted naphthalenecarboxylic acids from nucleophilic substitution .
科学研究应用
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.
作用机制
The compound exerts its effects primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The carboxylic acid group can undergo ionization, affecting the compound’s interaction with biological molecules. The chlorine atom can be involved in electrophilic aromatic substitution reactions, making the compound a useful intermediate in organic synthesis .
相似化合物的比较
- 2-Naphthalenecarboxylic acid, 4-hydroxy-
- 2-Naphthalenecarboxylic acid, 5-chloro-
- 2-Naphthalenecarboxylic acid, 4-chloro-3-hydroxy-
Comparison: 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination allows for a diverse range of chemical reactions and applications, making it more versatile compared to its analogs that lack either the chlorine or hydroxyl group .
属性
IUPAC Name |
5-chloro-4-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQKCGMQQXGICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

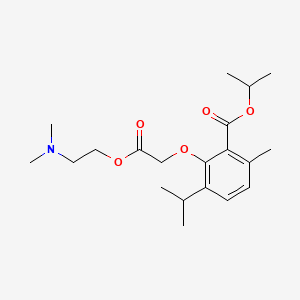
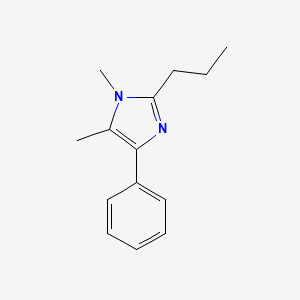
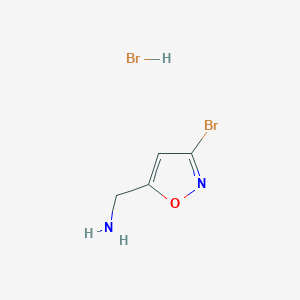

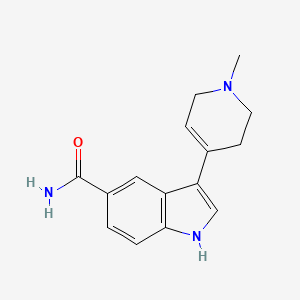


![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B13941932.png)
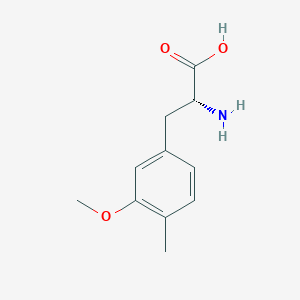
![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)

